1,3,4,6-Tetrathiapentalene-2,5-dione
Description
Nomenclature and Chemical Identity
The formal name, 1,3,4,6-Tetrathiapentalene-2,5-dione, precisely describes its chemical structure. It is also known by the trivial name "thiapendione". wikipedia.org The compound's identity is further defined by a set of specific identifiers and properties.
| Identifier | Value |
| Molecular Formula | C₄O₂S₄ |
| Molar Mass | 208.28 g·mol⁻¹ wikipedia.org |
| CAS Number | 64394-45-2 wikipedia.org |
| Alternative Name | wikipedia.orgacs.orgDithiolo[4,5-d] wikipedia.orgacs.orgdithiole-2,5-dione |
| SMILES | C12=C(SC(=O)S1)SC(=O)S2 wikipedia.org |
Historical Context of TPD Discovery and Initial Studies
The synthesis of this compound was first reported in 1977. acs.org The preparation involved a multi-step process starting with the reaction of methyl dichloroacetate (B87207) with potassium O-isopropyldithiocarbonate. acs.org This reaction yielded an intermediate, methyl 2,2-bis(O-isopropyldithiocarbonyl)acetate. acs.org
Subsequent cyclization of this intermediate using concentrated sulfuric acid at low temperatures (0-5 °C) led to the formation of the tetrathiapentalene ring system. acs.org The final product, this compound, was then isolated by addition to ice-water and purified by crystallization from acetonitrile (B52724), yielding long white needles. acs.org This initial synthesis established TPD as a key precursor for creating a variety of novel organosulfur compounds. acs.org
Significance of Sulfur-Rich Heterocyclic Systems in Advanced Materials Research
Sulfur-rich heterocyclic systems, such as TPD, are a cornerstone in the field of advanced materials research. nih.gov The presence of sulfur atoms imparts unique electronic characteristics to these molecules. Sulfur's ability to be oxidized to electron-deficient states like sulfoxide (B87167) or sulfone is advantageous for electron injection and transport in materials. rsc.org
These properties make sulfur-containing heterocycles highly valuable in the development of organic electronics. chemimpex.com They are investigated for their potential use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices due to their semiconducting nature. chemimpex.com The electron-accepting capabilities of compounds like TPD are particularly noteworthy. chemimpex.com Furthermore, these systems serve as versatile building blocks for synthesizing new materials with customized thermal and mechanical properties and are explored for applications in nanotechnology. chemimpex.com The inherent stability and unique physicochemical properties of aromatic sulfur heterocycles make them relevant for designing molecular conductors and other functional materials. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4O2S4/c5-3-7-1-2(9-3)10-4(6)8-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQJUIFJLYEFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(SC(=O)S1)SC(=O)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64394-45-2 | |
| Record name | 1,3,4,6-Tetrathiapentalene-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies of 1,3,4,6 Tetrathiapentalene 2,5 Dione
Early Synthetic Approaches to TPD
Initial syntheses of TPD and related compounds were foundational in establishing the chemistry of tetrathiafulvalene (B1198394) (TTF) precursors. These early methods explored different strategies to construct the core dithiole ring system.
Phosphite-Mediated Cross-Coupling Reactions Utilizing TPD Precursors
Phosphite-mediated coupling reactions represent a significant early strategy, primarily for the synthesis of tetrathiafulvalene (TTF) derivatives from 1,3-dithiole-2-one and 1,3-dithiole-2-thione (B1293655) precursors. In this method, a trialkyl phosphite, such as triethylphosphite, is used to induce the coupling of two precursor molecules. researchgate.net This reaction proceeds by desulfurization or deoxygenation of the thione or one group, respectively, leading to the formation of a carbene intermediate which then dimerizes.
While not a direct synthesis of TPD itself, this coupling chemistry is crucial as it defined the utility of TPD and its analogues as key precursors for creating the larger, electron-donating TTF frameworks. researchgate.net The reaction could be tailored for self-coupling of a single precursor or cross-coupling of two different dithiole derivatives to produce symmetrical or unsymmetrical TTFs. researchgate.net
Table 1: Example of Phosphite-Mediated Coupling of a TPD-Related Precursor
| Precursor | Reagent | Product Type | Ref |
|---|---|---|---|
| 4-tert-butyl-1,3-dithiol-2-one | Triethylphosphite | Symmetrical Tetrathiafulvalene | researchgate.net |
Syntheses from Carbon Disulfide
Carbon disulfide (CS₂) has served as a fundamental and inexpensive C1 source for building the TPD framework. Several early synthetic routes were developed that utilized CS₂ as a primary starting material. One prominent approach involves the chemical reduction of carbon disulfide to form a dithiolate intermediate, which can then be further reacted to build the heterocyclic system. For instance, a chemical reduction method using sodium in dimethylformamide (DMF) was developed as a more practical alternative to early electrochemical methods for preparing key dithiolate precursors on a larger scale. orgsyn.org
Another key strategy involves the reaction of CS₂ with an alcohol and a base to form xanthates, which are then used in subsequent steps. d-nb.info These methods underscore the versatility of carbon disulfide as a foundational block in sulfur heterocyclic chemistry.
Electrochemical Reduction Processes for TPD Synthesis
Electrochemical methods were among the first reported routes for the synthesis of TPD's dithione analogue, 1,3,4,6-Tetrathiapentalene-2,5-dithione. rsc.orgrsc.org This process involves the electrochemical reduction of carbon disulfide in a solvent like acetonitrile (B52724). This reduction generates the key 2-thioxo-1,3-dithiole-4,5-dithiolate intermediate (6). rsc.org
This electrochemically generated dithiolate is then trapped in situ by reacting it with thiophosgene (B130339) (CSCl₂). The resulting product is the dithione (2). rsc.org To obtain the target 1,3,4,6-Tetrathiapentalene-2,5-dione (TPD), the dithione is converted to the dione (B5365651) in a subsequent step via a desulfurization reaction using mercury(II) acetate (B1210297). rsc.org This electrochemical route was significant in the early development of TPD chemistry, although its scalability was limited for preparative amounts. orgsyn.org
Reaction Scheme: Electrochemical Synthesis
Electrochemical Step: CS₂ + e⁻ → [C₃S₅]²⁻ (dithiolate intermediate)
Trapping Step: [C₃S₅]²⁻ + CSCl₂ → 1,3,4,6-Tetrathiapentalene-2,5-dithione
Conversion Step: Dithione + Hg(OAc)₂ → this compound (TPD)
Detailed Protocols for TPD Preparation
Following the initial exploratory syntheses, more refined and optimized protocols were developed to produce TPD in higher yield and purity, focusing on safety and reproducibility.
Reaction Sequences Starting from Carbon Disulfide
A robust and safe three-step reaction sequence starting from carbon disulfide has been established as a reliable method for TPD synthesis. d-nb.infothieme-connect.com This protocol avoids potentially hazardous reagents and difficult-to-manage reaction conditions associated with earlier methods. d-nb.info
The sequence is as follows:
Preparation of Potassium Isopropylxanthate: Carbon disulfide is reacted with potassium hydroxide (B78521) in isopropanol (B130326) to produce potassium isopropylxanthate. This intermediate can be prepared on a large scale in excellent yield. d-nb.info
Formation of the Acetate Intermediate: The potassium isopropylxanthate is then reacted with methyl dichloroacetate (B87207) in a solvent such as acetone. This step forms methyl 2,2-bis(O-isopropyldithiocarbonyl)acetate.
Cyclization to TPD: The acetate intermediate is cyclized using a strong acid, typically concentrated sulfuric acid, at low temperatures (0–5 °C). The reaction mixture is then quenched in ice-water, causing the TPD to precipitate. The crude product is then collected. d-nb.info
This sequence provides a scalable and accessible route to TPD, making it a preferred method for laboratory preparations.
Optimized Reaction Conditions for High Purity TPD
Rigorous optimization of the synthesis starting from carbon disulfide has led to protocols that reproducibly yield a final product of superior quality. d-nb.infothieme-connect.com Key to achieving high purity is the careful purification of all intermediates and the controlled conditions of the final cyclization step. d-nb.info
Purification Techniques for TPD
Achieving high purity of this compound is critical for its subsequent use, particularly in materials science where impurities can significantly affect electronic properties. The primary methods employed for purification are recrystallization and sublimation.
Recrystallization: This is the most commonly cited method for purifying crude TPD. The process involves dissolving the synthesized product in a suitable hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals while impurities remain in the solution. Acetonitrile is a frequently used solvent for this purpose, yielding the final product as long, white needles. researchgate.net The choice of solvent is crucial; it must effectively dissolve TPD at elevated temperatures but have limited solubility at lower temperatures to ensure a high recovery of the purified compound.
Sublimation: For achieving very high purity, vacuum sublimation can be employed. This technique involves heating the solid TPD under a high vacuum, causing it to transition directly from a solid to a gas phase. The gaseous compound then deposits as purified crystals onto a cooled surface, leaving non-volatile impurities behind. While not as commonly detailed in initial synthetic reports as recrystallization, sublimation is a standard method for purifying organic solids intended for electronic applications.
The table below summarizes the key features of these purification techniques.
| Purification Technique | Principle | Common Solvent/Condition | Typical Result |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Acetonitrile | High-purity crystalline solid (e.g., white needles). researchgate.net |
| Vacuum Sublimation | Separation based on differences in volatility under reduced pressure. | High vacuum, elevated temperature. | Very high-purity crystalline solid, suitable for electronics. |
Alternative and Improved Synthetic Routes
While established methods provide reliable access to TPD, research into alternative and improved synthetic routes aims to enhance yield, purity, safety, and environmental sustainability. These efforts often involve novel catalytic systems and optimized precursor combinations.
Phase-Transfer Catalysis in TPD-Related Syntheses
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase (like an aqueous phase) into the other (an organic phase) where the reaction can proceed.
While specific, detailed applications of PTC for the mainstream synthesis of TPD are not extensively documented, the principles are highly relevant. The standard synthesis involves the reaction between a salt (potassium isopropylxanthate) and an organic ester (methyl dichloroacetate). PTC could offer a "greener" alternative by allowing the use of a biphasic solvent system, potentially reducing the need for anhydrous organic solvents and simplifying workup procedures. In the broader context of sulfur heterocycle synthesis, PTC has been successfully used to facilitate reactions involving sulfide (B99878) and disulfide formation. nitrkl.ac.in This methodology could be adapted to TPD synthesis, enhancing reaction rates and efficiency by improving the interaction between the ionic and organic reactants at the phase interface.
Specific Precursors and Reagents for TPD Generation
The generation of TPD is highly dependent on the careful selection of precursors and reagents that form the core heterocyclic structure.
Potassium Isopropylxanthate (Potassium O-isopropyldithiocarbonate): This is a crucial nucleophilic precursor. It is typically prepared from the reaction of carbon disulfide with potassium hydroxide in isopropanol. In the synthesis of TPD, two equivalents of potassium isopropylxanthate react with an electrophilic C2 building block, displacing leaving groups to form the key intermediate.
Methyl Dichloroacetate: This reagent serves as the electrophilic component, providing the central two-carbon fragment onto which the sulfur-containing groups are attached. Its two chlorine atoms act as leaving groups in the nucleophilic substitution reaction with the xanthate.
Sodium Methoxide (B1231860): As a strong base, sodium methoxide is a fundamental reagent in organic synthesis, often used to deprotonate alcohols or carbon acids to generate potent nucleophiles. wikipedia.org While not a primary reagent in the most common TPD synthesis which uses a pre-formed xanthate salt, it could be employed in alternative routes. For example, it could be used in condensation reactions to form different types of dithiole rings or to catalyze reactions involving the formation of sulfur-containing heterocycles. wikipedia.orgrsc.org
The table below outlines the roles of these key reagents.
| Reagent | Chemical Name | Role in Synthesis |
| Potassium Isopropylxanthate | Potassium O-isopropyldithiocarbonate | Nucleophilic precursor; provides the C-S-S moiety. |
| Methyl Dichloroacetate | Methyl 2,2-dichloroacetate | Electrophilic C2 building block. |
| Sodium Methoxide | Sodium Methoxide | Strong base; used for deprotonation to generate nucleophiles in various organic syntheses. wikipedia.org |
Scale-Up Considerations and Industrial Relevance of TPD Synthesis
The industrial relevance of this compound stems from its role as a key precursor in the synthesis of advanced materials, particularly organic conductors and superconductors like bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF). tcichemicals.com This application necessitates the development of synthetic routes that are not only efficient but also scalable and safe for production in larger quantities.
Transitioning a synthesis from a laboratory bench to a pilot plant or industrial scale introduces several challenges:
Reagent Handling and Cost: The costs of starting materials like potassium isopropylxanthate and methyl dichloroacetate become significant at scale. Safe handling procedures for potentially hazardous or moisture-sensitive reagents are paramount.
Thermal Management: The cyclization step is often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts, requiring specialized reactor vessels with effective cooling systems.
Purity and Isolation: Maintaining high purity across large batches can be difficult. The isolation of intermediates and the final product, typically done via filtration in the lab, must be optimized for large-scale equipment. For instance, ensuring consistent crystallization for purification requires precise control over cooling rates and agitation. researchgate.net
Process Safety: A thorough hazard analysis is required to identify potential risks, such as the handling of flammable solvents or corrosive reagents, and to implement appropriate safety controls.
Waste Management: Large-scale synthesis generates significant waste streams. Developing environmentally benign processes with efficient solvent recycling is a key consideration for industrial applications.
The successful scale-up of TPD synthesis is essential for its continued use in creating the next generation of organic electronic devices, highlighting the compound's significant industrial importance. tcichemicals.com
Advanced Characterization Techniques and Spectroscopic Analysis of 1,3,4,6 Tetrathiapentalene 2,5 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy of TPD and Derivatives (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR)
Detailed Nuclear Magnetic Resonance (NMR) data for 1,3,4,6-Tetrathiapentalene-2,5-dione itself is not extensively reported in the reviewed literature. However, analysis of related derivatives, such as the 2,5-bis(dialkyliminium) salts, provides insight into the chemical environment of the core structure. For instance, the ¹H NMR spectrum of a specific iminium salt derivative (1c) in deuterated acetonitrile (B52724) (CD₃CN) shows characteristic signals for the alkyl groups, such as a broad singlet at 1.76 ppm (3H) and another at 4.03 ppm (2H). acs.org
Comprehensive ¹³C NMR and ³¹P NMR spectroscopic data for TPD or its direct phosphorus-containing derivatives are not available in the surveyed scientific literature.
Mass Spectrometry (MS) of TPD and Related Ions
Mass spectrometry has been a key tool in confirming the molecular identity and exploring the fragmentation pathways of TPD. High-resolution mass spectrometry validates the molecular formula of TPD, C₄O₂S₄, with a experimentally determined molecular weight of 207.878, which is in excellent agreement with the calculated value. acs.org
Chemical Ionization Studies of Carbon Disulfide and Dissociative Electron Ionization of TPD
Electron impact ionization of TPD results in significant fragmentation. The primary fragments observed are ions of the general formula C₂Sₙ·⁺. tandfonline.com This fragmentation pattern suggests that the core tetrathiapentalene structure breaks down under electron impact, losing its two carbonyl (CO) groups.
This process can be contextualized by studies on related small sulfur-containing molecules like carbon disulfide (CS₂). Photoionization mass spectrometric studies of CS₂ have detailed the efficiency curves for the formation of its various ions, including CS₂⁺, CS⁺, and S⁺, and have been used to determine bond dissociation energies within the molecule. rsc.org The fragmentation of TPD to C₂Sₙ·⁺ ions indicates a pathway where the stable C₂S₂ core is a likely resultant fragment, analogous to the fragments observed from simpler sulfur-carbon compounds.
Collisional Activation and Neutralization–Reionization Mass Spectrometry
While specific studies employing collisional activation or neutralization-reionization mass spectrometry on TPD ions were not found in the reviewed literature, these techniques are powerful methods for studying ion structures and fragmentation mechanisms. Collisional activation involves activating an ion by collision with a neutral gas, leading to dissociation that can reveal structural information. Neutralization-reionization involves neutralizing a mass-selected ion beam, then reionizing the resulting neutrals for mass analysis, providing information on the structure and stability of neutral species that may be difficult to study otherwise.
Infrared (IR) and Raman Spectroscopy of TPD
Infrared spectroscopy of TPD provides key information about its functional groups. The IR spectrum, typically recorded using a potassium bromide (KBr) pellet, shows strong absorptions corresponding to the carbonyl (C=O) groups. acs.org The presence of two distinct carbonyl stretching frequencies suggests an interaction or coupling between the two carbonyls in the solid state.
Interactive Table: Infrared Absorption Bands for TPD
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 1727 | Medium | C=O stretch |
| 1678 | Strong | C=O stretch |
| 973 | Weak | |
| 914 | Weak |
Data sourced from a study by Schumaker and Engler. acs.org
Variable Temperature Resonance Raman Spectroscopy
Specific studies on the variable temperature resonance Raman spectroscopy of this compound were not identified in the surveyed literature. This technique would be valuable for probing the vibrational modes coupled to the electronic transitions of the molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic structure of TPD has been characterized by UV-Vis absorption spectroscopy in different solvents. The spectra consistently show two main absorption bands in the ultraviolet region, indicating the presence of specific electronic transitions within the molecule's conjugated system. acs.orgtandfonline.com The position of these bands is slightly solvent-dependent.
In methanol, TPD exhibits absorption maxima (λₘₐₓ) at 222 nm and 273 nm. acs.org A study in dichloromethane (B109758) reported similar electronic transitions with maxima at 227 nm and 276 nm, with corresponding molar extinction coefficients (ε) of 5722 M⁻¹cm⁻¹ and 6632 M⁻¹cm⁻¹, respectively. tandfonline.com These absorptions are characteristic of the π → π* transitions within the heterocyclic ring system.
Interactive Table: UV-Vis Absorption Data for TPD
| Solvent | λₘₐₓ 1 (nm) | ε₁ (M⁻¹cm⁻¹) | λₘₐₓ 2 (nm) | ε₂ (M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|---|
| Methanol | 222 | Not Reported | 273 | Not Reported | acs.org |
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy is a technique used to detect species with unpaired electrons. As this compound is a diamagnetic molecule in its ground state with no unpaired electrons, it is ESR-inactive. A literature search did not yield specific ESR spectroscopic studies for the neutral compound. ESR studies would be applicable to its radical anion or cation forms, which fall outside the scope of this section.
X-ray Crystallography and Structural Elucidation of TPD
X-ray crystallography has been instrumental in determining the precise three-dimensional structure of this compound (TPD).
The crystal structure of TPD has been resolved through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c. wikipedia.org The analysis reveals a planar molecular structure, with the thiapendione molecules arranged in pancake-like stacks along the x-axis. researchgate.net The shortest intermolecular S---S distances are observed within these planes at 3.5513 (5) Å. researchgate.net
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₄O₂S₄ |
| Formula Weight | 208.28 g·mol⁻¹ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.9321 (8) |
| b (Å) | 10.886 (2) |
| c (Å) | 8.3000 (9) |
| β (°) | 103.60 (1) |
| Volume (ų) | 345.32 (9) |
| Z | 2 |
| Temperature (K) | 293 |
Data sourced from Müller & Averbuch (1999). researchgate.net
The bicyclic TPD molecule is essentially planar and exhibits D₂h symmetry. researchgate.net A slight deviation from perfect planarity is noted, where the exocyclic oxygen atoms lie approximately ±0.128 (3) Å out of the plane formed by the five-membered 1,3-dithiole ring. researchgate.net
The molecular geometry, including key bond lengths and angles, has been precisely determined. researchgate.net The S-C bond distances within the central tetrathioethylene unit are nearly identical, while the C=C and C=O double bonds exhibit lengths consistent with expected values. researchgate.net
Table 2: Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| Bond Lengths | |
| S1-C1 | 1.731 (1) |
| S2-C1 | 1.730 (1) |
| S1-C2 | 1.779 (2) |
| S2-C2 | 1.776 (2) |
| C1=C1' | 1.343 (2) |
| C2=O1 | 1.205 (2) |
| Bond Angles | |
| C1-S1-C2 | 96.34 (7) |
| C1-S2-C2 | 94.83 (6) |
| S1-C2-S2 | 113.78 (7) |
| S1-C2-O1 | 123.0 (1) |
Data sourced from Müller & Averbuch (1999). researchgate.net
A review of available literature did not yield specific studies on the temperature dependency of the molecular geometry in complexes derived from this compound. While temperature can influence crystal packing and molecular conformation, specific research detailing these effects for TPD-derived materials was not found.
Dynamic Light Scattering (DLS) Analysis of TPD-derived materials
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles in suspension. There are no specific research findings in the reviewed literature that apply DLS analysis to materials derived from this compound.
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for TPD-derived films
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of materials, while Energy-Dispersive X-ray Spectroscopy (EDX) is used for elemental analysis. A comprehensive search of the literature did not reveal specific studies employing SEM or EDX for the characterization of thin films derived from this compound.
Grazing Incidence Wide-Angle X-ray Diffraction (GIWAXD) Measurements of TPD-based films
Grazing Incidence Wide-Angle X-ray Diffraction (GIWAXD) is a powerful analytical technique used to investigate the molecular arrangement and microstructure of thin films. nih.govmdpi.com This method is particularly valuable for characterizing organic semiconductor films, as the molecular packing, orientation, and crystallinity significantly influence the material's electronic properties, such as charge carrier mobility. researchgate.net In a typical GIWAXD experiment, an X-ray beam strikes the film surface at a very shallow angle, allowing for the determination of molecular ordering both parallel (in-plane) and perpendicular (out-of-plane) to the substrate. nih.govdiva-portal.org
For films based on this compound (TPD) and its derivatives, GIWAXD studies provide critical insights into how these molecules organize, which is essential for their application in organic electronics. researchgate.net
Crystalline Orientation in TPD-Copolymer Films
In studies of conjugated copolymers incorporating TPD units, such as P(TBAzDI-TPD), GIWAXD patterns reveal a high propensity for crystallization. researchgate.net The analysis of these films often shows multiple orders of alkyl (lamellar) stacking peaks along the out-of-plane direction (q_z), which are indexed as (h00). researchgate.netresearchgate.net This indicates a predominantly "edge-on" orientation, where the polymer backbones are stacked perpendicular to the substrate. researchgate.net
Consistent with this orientation, a distinct π-π stacking peak, indexed as (010), is observed in the in-plane direction (q_xy). This packing arrangement is considered beneficial for achieving higher charge mobility in a direction parallel to the substrate, a desired characteristic for devices like thin-film transistors. researchgate.net For the P(TBAzDI-TPD) copolymer, the (010) peak is observed at a scattering vector (q) of approximately 1.77 Å⁻¹, which corresponds to a π-π stacking distance of about 3.55 Å. researchgate.net
| Diffraction Peak | Direction | Orientation | Scattering Vector (q) | d-spacing (Å) |
|---|---|---|---|---|
| (h00) | Out-of-Plane | Edge-on | - | - |
| (010) | In-Plane | ~1.77 Å⁻¹ | ~3.55 Å |
Molecular Packing in TPD-Derivative Films
GIWAXD measurements on films of TPD derivatives, such as neat TPD-3F, reveal different packing motifs. These films have shown peaks in the direction parallel to the substrate (in-plane), indicating a preferential "face-on" orientation of the polymer with respect to the substrate. researchgate.net In this arrangement, the planar backbones of the molecules lie parallel to the substrate surface. For neat TPD-3F films, a peak is observed at an in-plane scattering vector (q_xy) of approximately 0.247 Å⁻¹, corresponding to a d-spacing of 25.4 Å. researchgate.net
The addition of processing additives can further influence the molecular ordering. For instance, when an additive like DPE is used in TPD-3F films, an increase in the peak amplitude and area is observed, suggesting that more TPD-3F molecules are in an ordered phase. researchgate.net Furthermore, in blend films of TPD-3F with other molecules like IT-4F, the additive can enable nanostructure formation, with a distinct TPD-3F peak appearing in the parallel direction. researchgate.net In such blends, the peak may shift, for example to q_xy = 0.258 Å⁻¹ (d = 24.3 Å), indicating a reduction in the spacing between molecules. researchgate.net
| Film Composition | Primary Orientation | Direction | Scattering Vector (q_xy) | d-spacing (Å) |
|---|---|---|---|---|
| Neat TPD-3F | Face-on | In-Plane | ~0.247 Å⁻¹ | 25.4 Å |
| TPD-3F:IT-4F Blend (with DPE) | Face-on | In-Plane | ~0.258 Å⁻¹ | 24.3 Å |
These GIWAXD findings underscore the versatility in molecular packing that can be achieved with TPD-based materials, from edge-on to face-on orientations, which can be tuned through copolymerization or blending strategies to optimize performance for specific electronic applications.
Theoretical and Computational Investigations of 1,3,4,6 Tetrathiapentalene 2,5 Dione
Density Functional Theory (DFT) Calculations for TPD and its Complexes
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. For 1,3,4,6-tetrathiapentalene-2,5-dione, DFT calculations provide fundamental insights into its orbital energies and thermodynamic stability, which are crucial for understanding its reactivity and potential applications in organic electronics.
Electronic Structure and Orbital Analysis (e.g., HOMO)
The electronic properties of TPD are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key determinants of a molecule's ability to donate or accept electrons, its chemical reactivity, and its optical and electronic characteristics.
While specific DFT calculations detailing the precise HOMO and LUMO energy values for isolated TPD are not extensively reported in publicly accessible literature, the known electron-accepting nature of this compound suggests a relatively low-lying LUMO. This characteristic is essential for its role in forming charge-transfer complexes and conductive materials. The planar, D2h symmetric structure of TPD, confirmed by X-ray crystallography, facilitates extensive π-conjugation across the molecule, which is expected to result in a delocalized HOMO and LUMO. The sulfur atoms, with their available p-orbitals, and the carbonyl groups, with their electron-withdrawing nature, play a significant role in shaping these frontier orbitals.
Thermodynamic Stability Predictions
The thermodynamic stability of a molecule is a critical factor in its synthesis and application. Computational methods, particularly DFT, can be used to predict the stability of molecules by calculating their heats of formation and Gibbs free energies.
Ab Initio Molecular Orbital Calculations for TPD Isomers
Ab initio molecular orbital calculations are a class of computational methods that are based on first principles, without the use of empirical parameters. These methods can be employed to study the relative energies and stabilities of different isomers of a molecule.
For this compound, several structural isomers could theoretically exist by rearranging the positions of the sulfur and oxygen atoms within the pentalene (B1231599) framework. However, the synthesized and characterized form is the 1,3,4,6-tetrathia isomer. Ab initio calculations would be instrumental in comparing the thermodynamic stabilities of these hypothetical isomers. It is highly probable that such calculations would reveal the 1,3,4,6-isomer to be the most stable, due to the favorable electronic arrangement and delocalization conferred by the specific placement of the sulfur and carbonyl groups. To date, comprehensive ab initio studies on the isomers of TPD have not been reported in the literature.
Molecular Modeling and Simulations of TPD-based systems
Molecular modeling and simulations are powerful techniques used to predict the bulk properties of materials and the dynamic behavior of molecules. For systems based on this compound, these methods can provide insights into crystal packing, intermolecular interactions, and charge transport properties.
The crystallographic data for TPD reveals a planar molecule with significant intermolecular S---S interactions, which are crucial for forming the solid-state structure and facilitating charge transport in conductive materials derived from it. Molecular modeling can be used to simulate and analyze these packing arrangements and predict the electronic coupling between adjacent molecules, a key parameter in determining the charge mobility of organic semiconductors.
Reactivity and Derivatization of 1,3,4,6 Tetrathiapentalene 2,5 Dione
Reactions of TPD with Nucleophiles (e.g., sodium methoxide)
The electrophilic nature of the carbonyl carbons in the 1,3-dithiol-2-one (B14740766) rings makes TPD susceptible to attack by nucleophiles. In a reaction with a strong nucleophile such as sodium methoxide (B1231860) (NaOCH₃), the anticipated mechanism involves the nucleophilic acyl substitution pathway.
The methoxide ion (⁻OCH₃) attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This is followed by the cleavage of the endocyclic C–S bond, resulting in the opening of one of the 1,3-dithiole rings. This process transforms the cyclic dithiocarbonate into a methyl ester of a dithiocarboxylic acid. Given the symmetrical nature of TPD, this reaction can potentially occur at both carbonyl groups, leading to a complete ring-opening of the bicyclic system under appropriate stoichiometric conditions. This reactivity is analogous to the base-mediated deprotection of 1,3-dithiol-2-one systems to generate ene-1,2-dithiolates, which are key intermediates in the synthesis of metal dithiolene complexes.
Table 1: Proposed Reaction Steps of TPD with Sodium Methoxide
| Step | Description | Reactants | Intermediate/Product |
| 1 | Nucleophilic attack | TPD, Sodium Methoxide | Tetrahedral Intermediate |
| 2 | Ring-opening | Tetrahedral Intermediate | Ring-opened dithiolate ester |
| 3 | Second attack (if excess nucleophile) | Ring-opened intermediate, Sodium Methoxide | Fully ring-opened species |
Phosphite-Mediated Coupling Reactions of TPD with Dithiole-2-thiones
A cornerstone of tetrathiafulvalene (B1198394) (TTF) chemistry is the phosphite-mediated coupling of 1,3-dithiole-2-thiones and their corresponding 1,3-dithiol-2-ones. TPD, possessing two 1,3-dithiol-2-one moieties, can undergo self-coupling or cross-coupling reactions with other 1,3-dithiole-2-thiones in the presence of a trivalent phosphorus reagent, such as triethyl phosphite, P(OEt)₃.
This reaction proceeds via a reductive coupling mechanism to form a central C=C double bond, creating the core structure of TTF and its analogues. When TPD is coupled with a 1,3-dithiole-2-thione (B1293655), an unsymmetrical TTF derivative is formed. The reaction is believed to involve the formation of a carbene intermediate or a sulfur ylide, which then reacts to yield the final coupled product. This method is a powerful tool for the synthesis of complex, extended π-donors for organic electronics.
Formation of Tetrathiolate Salts from TPD
Treatment of TPD with strong bases can induce the complete cleavage of both 1,3-dithiole-2-one rings to generate a stable tetrathiolate salt. For instance, reacting a TPD derivative with potassium hydroxide (B78521) in ethanol (B145695) results in the formation of a tetrapotassium tetrathiolate salt. This reaction involves nucleophilic attack by hydroxide ions at both carbonyl carbons, leading to the expulsion of carbonate or related species and the formation of a dianion where all four sulfur atoms of the core structure become thiolates. These tetrathiolate salts are valuable intermediates, as they can be subsequently reacted with various electrophiles to construct complex sulfur-containing macrocycles or functionalized bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF) derivatives.
Chemical Transformations Leading to Functionalized TPD Derivatives
The modification of the TPD framework is crucial for tuning the electronic and structural properties of the resulting materials. This is typically achieved not by direct substitution on the TPD molecule itself, but by synthesizing functionalized precursors which are then used to build TTP-type structures.
To modulate the electron-donating ability of TTP-based molecules, electron-withdrawing groups (EWGs) can be incorporated. The general synthetic strategy involves the preparation of 1,3-dithiole-2-thione precursors already bearing the desired EWGs, such as cyano (–CN), fluoro (–F), or trifluoromethyl (–CF₃) groups. These substituted thiones can then be used in phosphite-mediated cross-coupling reactions with TPD or its derivatives. For example, α-enolic dithioesters bearing substituents like –Cl, –Br, and –CF₃ can be converted into the corresponding 3H-1,2-dithiole-3-thiones, which are versatile precursors. nih.gov
Table 2: Examples of Precursors for Functionalized TTP Derivatives
| Precursor Type | Functional Group | Synthetic Utility |
| Substituted 3-oxoesters | Various alkyl/aryl groups | Sulfuration leads to substituted dithiolethiones |
| α-Enolic Dithioesters | Halogens (Cl, Br), CF₃ | Conversion to dithiolethiones with EWGs nih.gov |
| Substituted Alkynes | Mercapto, Methylthio | Formation of dithiolethiones via dithiocarboxylates |
TPD is a key precursor for a family of organic donors known as tetrathiapentalenes (TTPs), which are extended analogues of TTF. nih.gov The synthesis of these complex donors relies on the phosphite-mediated coupling of appropriate dithiole-2-one and dithiole-2-thione building blocks.
BDT-TTP (2,5-bis(1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene) : This donor is synthesized by the cross-coupling of TPD with an excess of 1,3-dithiole-2-thione using triethyl phosphite. nih.gov
DTEDT (2-(1,3-dithiol-2-ylidene)-5-(2-ethanediylidene-1,3-dithiole)-1,3,4,6-tetrathiapentalene) : This vinylogous TTP contains an ethylene (B1197577) bridge, extending the conjugation. Its synthesis involves coupling TPD with a precursor containing the ethylenedithio-1,3-dithiole-2-thione unit. nih.gov
BDA-TTP (2,5-bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene) : This analogue incorporates six-membered 1,3-dithiane (B146892) rings instead of five-membered 1,3-dithiole rings. It is prepared by the self-coupling of 5-(1,3-dithian-2-ylidene)- researchgate.netrsc.orgdithiolo[4,5-d] researchgate.netrsc.orgdithiole-2-thione, which itself can be derived from TPD. researchgate.netrsc.org Several organic superconductors are based on BDA-TTP. researchgate.netrsc.org
Photochemical Reactivity of TPD (e.g., UV irradiation)
The photochemical behavior of TPD is not extensively documented, but the reactivity of related 1,3-dithiole systems provides insight into its potential transformations under UV irradiation. Photochemical reactions of dithiolethiones and dithiolones often involve the excited state of the C=S or C=O double bond.
Studies on related compounds have shown that UV irradiation can induce cycloaddition reactions. For instance, some 1,2-dithiole-3-thiones react with alkenes upon irradiation to form 1,3-dithiolane (B1216140) derivatives. oup.com Furthermore, irradiation of certain substituted 1,3-dithiole-2-ones can lead to photochemical dimerization, yielding cyclobutane-type structures. topitalianscientists.org It is plausible that TPD could undergo similar [2+2] cycloaddition reactions, either with itself or with other unsaturated compounds, upon exposure to UV light, leading to the formation of dimeric or adduct products. However, the specific outcome would be highly dependent on the reaction conditions, such as the solvent and the presence of other reactive species.
Redox Properties and Radical Anion Formation of TPD and its Derivatives
The unique molecular structure of 1,3,4,6-Tetrathiapentalene-2,5-dione (TPD), characterized by a planar, electron-deficient π-system rich in sulfur atoms and containing two carbonyl groups, confers upon it significant electron-accepting properties. researchgate.netontosight.ai This inherent capacity to accept electrons governs its redox behavior and is central to its potential applications in materials science, particularly in the realm of organic electronics. researchgate.netontosight.ai
Investigations into the electrochemical properties of TPD reveal its ability to undergo reversible reduction processes. This behavior is indicative of the formation of stable anionic species. The primary redox event is the acceptance of a single electron to form a radical anion (TPD•⁻). The stability of this radical anion is a key feature of the molecule's chemistry, making it a subject of research for use in electrochemical devices and as a component in organic conductors. researchgate.netontosight.ai
The formation of the TPD radical anion can be readily achieved through electrochemical reduction. This species is often stable enough to be studied by various spectroscopic techniques, which can provide insight into the distribution of spin density and the structural changes that accompany the reduction. The electron-withdrawing nature of the sulfur atoms and carbonyl groups helps to delocalize the negative charge, contributing to the stability of the resulting radical anion.
While specific, detailed experimental values for the redox potentials of this compound and its derivatives are not widely documented in publicly accessible literature, the redox behavior of related sulfur-rich heterocyclic systems provides valuable context. For instance, derivatives of 1,2,5-thiadiazole (B1195012) 1,1-dioxide, which also feature a strongly electron-withdrawing heterocyclic core, are typically electroreduced in the potential range of –0.6 to –1.0 V (vs. Ag+/Ag in acetonitrile). researchgate.net This suggests that TPD, with its potent electron-accepting framework, would also be expected to exhibit a low reduction potential.
The study of TPD derivatives allows for the tuning of these redox properties. The introduction of various substituents onto the core TPD structure can modulate its electron affinity and, consequently, its reduction potential. Electron-donating groups would be expected to make reduction more difficult (shifting the potential to more negative values), while electron-withdrawing groups would facilitate reduction (shifting the potential to more positive values). This tunability is a crucial aspect for the rational design of new materials for specific electronic applications.
Table of Electrochemical Data for Selected Electron Acceptors
To provide a comparative context for the anticipated redox behavior of TPD, the following table summarizes the electrochemical data for other well-known organic electron acceptors.
| Compound Name | First Reduction Potential (E½¹) [V] | Second Reduction Potential (E½²) [V] | Reference Electrode / Conditions |
| 3,4-Diphenyl-1,2,5-thiadiazole | -2.39 | - | vs. Ag/Ag+ (0.1M, ACN) |
| 1,2,5-Thiadiazole 1,1-dioxide derivatives | -0.6 to -1.0 | - | vs. Ag/Ag+ (0.1M, ACN) |
Note: Data for this compound is not available in the cited sources but is included for structural reference. The data for related compounds illustrates the range of reduction potentials in similar heterocyclic systems.
The exploration of TPD's redox properties and the chemistry of its radical anion continues to be a promising area of research. The development of stable, high-performance organic electronic materials is heavily reliant on molecules with well-defined and tunable electrochemical characteristics, a description that aptly fits this compound.
Applications of 1,3,4,6 Tetrathiapentalene 2,5 Dione in Materials Science
Precursor for Organic Conductors and Superconductors
The primary application of 1,3,4,6-tetrathiapentalene-2,5-dione in materials science is as a key intermediate for the synthesis of organic conductors and superconductors. researchgate.net Its molecular framework is readily converted into more complex structures that can transport charge efficiently in the solid state.
Synthesis of Tetrathiafulvalene (B1198394) (TTF) and its Derivatives (e.g., BEDT-TTF, BVDT-TTF)
This compound is a foundational precursor for producing tetrathiafulvalene (TTF) and its numerous derivatives, which are the cornerstones of many molecular conductors. rsc.org TTF derivatives are excellent electron donors, and their synthesis often involves the coupling of dithiole-based building blocks. wikipedia.org The dione (B5365651) can be used to create these dithiole units, which are then coupled, typically using reagents like phosphites, to form the central C=C double bond of the TTF core. rsc.org
This synthetic versatility allows for the creation of a wide array of TTF derivatives with tailored properties. By modifying the peripheral groups on the TTF skeleton, researchers can fine-tune the resulting material's electronic properties, solubility, and solid-state packing. Two of the most significant derivatives synthesized from precursors related to this compound are:
BEDT-TTF (bis(ethylenedithio)tetrathiafulvalene): A cornerstone of the field, BEDT-TTF has led to a large family of organic superconductors.
BDT-TTP (2,5-bis(1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene): This vinylogous TTF donor has been used to create a series of metallic radical cation salts that remain conductive down to very low temperatures. nih.gov
| Compound Abbreviation | Full Name | Significance in Materials Science |
|---|---|---|
| TTF | Tetrathiafulvalene | The parent molecule for a vast class of organic donors used in molecular electronics. wikipedia.org |
| BEDT-TTF | bis(ethylenedithio)tetrathiafulvalene (B1211981) | Forms a large family of ambient-pressure organic superconductors. |
| BDT-TTP | 2,5-bis(1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene | Yields numerous metallic radical cation salts that avoid insulating transitions at low temperatures. nih.gov |
| BDA-TTP | 2,5-bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene | A TTP analog with a reduced π-electron system that has produced several organic superconductors. nih.gov |
Formation of Organic Metals and Superconducting Radical Cation Salts
The electron-donating TTF derivatives synthesized from this compound can form highly conductive materials known as radical cation salts. nih.gov This is achieved through a charge-transfer reaction with an electron-accepting molecule (an anion). In this process, the TTF derivative is oxidized, forming a positively charged radical (a radical cation), while the acceptor is reduced.
These radical cation salts self-assemble into crystalline structures where the donor molecules are arranged in segregated stacks. rsc.org This stacked arrangement is crucial for electrical conductivity. The partial charge transfer between the donor and acceptor leaves mobile charge carriers (holes) on the donor stacks, allowing electricity to be conducted. Depending on the specific donor, the counter-anion, and the crystalline packing, these materials can exhibit a range of electronic behaviors, from metallic (conductivity increases as temperature decreases) to superconducting (zero electrical resistance below a critical temperature). researchgate.netnih.gov
For instance, salts of BDT-TTP and its derivatives have been shown to produce many metallic radical cation salts that are stable to low temperatures, irrespective of the counter anion's size or shape. nih.gov A vinylogous TTP donor, DTEDT, has even yielded an organic superconductor, (DTEDT)₃Au(CN)₂. nih.gov
Design of 2D Conducting Sheets Through Intermolecular Interactions
The performance of organic conductors is heavily dependent on the arrangement of molecules in the crystal lattice. The design of TTF derivatives from precursors like this compound allows for control over these arrangements. The presence of multiple sulfur atoms in these molecules is key to forming extended networks for charge transport.
Strong intermolecular interactions, particularly side-by-side sulfur-sulfur (S···S) contacts, facilitate the formation of two-dimensional (2D) conducting sheets. bgu.ac.il This dimensionality is vital for stabilizing the metallic state and suppressing the metal-to-insulator transitions that plague many one-dimensional systems. Most conductors based on BDT-TTP, for example, adopt a β-type donor arrangement characterized by almost uniform stacks, which contributes to their stable metallic properties. nih.gov By introducing specific substituents, the molecular packing can be altered from this typical β-type, allowing for further tuning of the material's conductive properties. nih.gov
Organic Electronics Applications
The utility of this compound extends beyond conductors to the broader field of organic electronics, where it serves as a building block for components in various devices. chemimpex.comontosight.ai
Development of Organic Semiconductors
This compound and its derivatives are employed in the creation of organic semiconductors. chemimpex.comontosight.ai These materials are essential for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ontosight.ai The compound's planar, conjugated structure facilitates electron delocalization, a key requirement for semiconducting behavior. ontosight.aiontosight.ai Its electron-accepting nature makes it a candidate for n-type semiconductors, which transport negative charge carriers (electrons). Furthermore, it can be chemically modified to produce p-type semiconductors, which transport positive charge carriers (holes). This versatility makes it a valuable component for designing the complex architectures required in modern organic electronic devices.
Integration in Photovoltaic Devices (e.g., Solar Cells)
The unique electronic properties of this compound make it a compound of interest for organic photovoltaic (OPV) devices, or solar cells. chemimpex.com In OPVs, a blend of an electron donor and an electron acceptor material absorbs light to generate charge carriers. The remarkable electron-accepting capability of the tetrathiapentalene dione core makes it a promising candidate for the acceptor component in these devices. chemimpex.com Its derivatives can be engineered to have appropriate energy levels to facilitate efficient charge separation at the donor-acceptor interface, a critical step in converting light to electricity. mdpi.com
| Application Area | Role of this compound | Key Properties Utilized |
|---|---|---|
| Organic Semiconductors | Used as a building block for both n-type and p-type semiconducting materials for transistors and LEDs. chemimpex.comontosight.ai | Planar structure, electron delocalization, tunable electronic properties through derivatization. chemimpex.comontosight.ai |
| Photovoltaic Devices | Serves as a precursor for electron-acceptor materials in organic solar cells. chemimpex.com | Strong electron-accepting capability, ability to form stable radical anions. chemimpex.com |
Use in Optoelectronic Devices (e.g., Light-Emitting Diodes, Sensors)
The inherent electronic properties of this compound and its derivatives make them promising candidates for applications in optoelectronic devices. researchgate.net While extensive research into devices fabricated directly from this specific compound is still emerging, its role as a precursor and a structural motif in materials for organic light-emitting diodes (OLEDs) and sensors is noteworthy.
Derivatives of similar sulfur-containing heterocyclic structures have been successfully incorporated as emitting materials in OLEDs. For instance, a thienopyrroledione-based derivative, when used as an emitter, has led to OLEDs with luminances reaching up to 1729 cd/m² and a maximum current efficiency of 4.5 cd/A. mdpi.com Another example involves a thieno[3,2-b]thiophene-based fluorophore utilized in a solution-processed OLED, which demonstrated a maximum power efficiency of 6.70 lm/W, a current efficiency of 10.6 cd/A, and an external quantum efficiency of 4.61%. beilstein-journals.org These examples underscore the potential of sulfur-rich heterocyclic compounds, a class to which this compound belongs, in the development of efficient light-emitting devices. The performance metrics of such OLEDs are summarized in the table below.
Table 1: Performance of OLEDs Based on Sulfur-Containing Heterocyclic Derivatives
| Derivative Class | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | External Quantum Efficiency (%) |
|---|---|---|---|---|
| Thienopyrroledione-based | 1729 | 4.5 | - | 1.5 |
| Thieno[3,2-b]thiophene-based | 752 | 10.6 | 6.70 | 4.61 |
The application of this compound in sensors is an area of active exploration. Its electron-accepting nature and the potential for functionalization make it a candidate for the development of chemical sensors. chemimpex.com However, specific research detailing the fabrication and performance of sensors based on this compound is not yet widely available.
Energy Storage Systems
The electrochemical properties of this compound suggest its potential utility in energy storage systems. chemimpex.com Its ability to undergo redox reactions makes it a candidate for incorporation into battery and supercapacitor electrodes.
Role in Batteries and Supercapacitors
Research indicates that the electron-accepting capabilities of this compound and its ability to form stable radical anions could be beneficial for charge storage in batteries and supercapacitors. chemimpex.com While direct application of this specific compound as a primary electrode material is not extensively documented, related sulfur-containing organic polymers have shown promise. For instance, D-A type polymers incorporating thieno[3,2-b]thiophene (B52689) units have been investigated as anode materials for lithium-ion batteries, exhibiting reversible specific capacities.
In the realm of supercapacitors, conjugated microporous polymers blended with carbon nanotubes have demonstrated high capacitance. While not directly using this compound, these studies on analogous materials highlight the potential of sulfur-rich conjugated structures for high-performance energy storage. The development of materials derived from this compound for these applications remains an active area of research.
Coordination Polymers and Metal Complexes
A significant area of application for this compound is in the synthesis of coordination polymers and metal complexes, which exhibit interesting electronic and thermoelectric properties.
Synthesis of Nickel-Ethylene Tetrathiolate (Ni-ETT) and related polymers
This compound serves as a key precursor for the synthesis of the ethylenetetrathiolate (ett) ligand, which can then be used to create coordination polymers such as poly(nickel-ethylenetetrathiolate) (Ni-ETT). The synthesis involves the reaction of this compound to open its rings and form the tetrathiolate ligand, which is then coordinated with nickel(II) ions to form the polymer. This process can be carried out through various methods, including electrochemical deposition, to yield thin films of the polymer.
Thermoelectric Materials Development
Poly(nickel-ethylenetetrathiolate) (Ni-ETT) has emerged as a highly promising n-type organic thermoelectric material. These polymers exhibit a remarkable combination of high electrical conductivity and a significant Seebeck coefficient, which are crucial for efficient thermoelectric performance. Research has shown that flexible thin films of Ni-ETT can achieve a high thermoelectric figure of merit (ZT). The thermoelectric properties of these materials can be tuned by controlling the synthesis conditions, such as the electrochemical potential during deposition.
Table 2: Thermoelectric Properties of Poly(nickel-ethylenetetrathiolate) (Ni-ETT)
| Synthesis Method | Electrical Conductivity (S/cm) | Seebeck Coefficient (μV/K) | Power Factor (μW/mK²) |
|---|---|---|---|
| Electrochemical Deposition (Thin Film) | High | High | - |
| Pressed Pellet (Neat) | 12.5 | -26 | - |
| Composite Aerogel (with PVDF) | 0.28 | -58.6 | - |
Conductive Amorphous Iron Tetrathiafulvalene Tetrathiolate Polymers
This compound is also a building block for more complex sulfur-rich ligands like tetrathiafulvalene tetrathiolate (ttftt). This ligand can be complexed with various metal ions, including iron, to form conductive amorphous polymers. These polymers are of interest due to their potential applications in electronic materials.
The synthesis of these iron-based polymers involves the reaction of a tetrathiafulvalene tetrathiolate precursor with iron salts. The resulting amorphous polymers have been characterized by various spectroscopic and analytical techniques. Conductivity measurements on these materials have revealed their semiconducting nature, with the potential for tuning their electrical properties through the incorporation of other metal ions or through chemical doping. For example, nickel-containing tetrathiafulvalene-metal bisdithiolene oligomers have shown unusually high conductivity of approximately 30 Ω⁻¹ cm⁻¹. researchgate.net While detailed studies on the iron-based analogues are ongoing, these findings point to a promising class of conductive polymers derived from precursors related to this compound.
Polyoxomolybdate Chemistry Incorporating TPD Units
The integration of this compound (TPD) units into polyoxomolybdate (POM) structures represents a significant area of research in materials science. This combination aims to create novel inorganic-organic hybrid materials with synergistic properties derived from both components. POMs, particularly polyoxomolybdates, are known for their diverse structures, redox activity, and catalytic potential. nih.gov However, their application can be limited by factors such as instability. nih.gov The incorporation of organic ligands like TPD can address some of these limitations and introduce new functionalities.
The synthesis of these hybrid materials often involves reacting a lacunary, or vacant, POM species with the organic component. nih.gov For instance, a method has been developed for synthesizing hybrids of trivacant lacunary Keggin-type polyoxomolybdates with multidentate organic ligands. nih.gov This approach utilizes a lacunary structure stabilized by removable pyridyl ligands as a starting material, which allows for the subsequent coordination of other organic molecules. nih.gov
The resulting hybrid materials exhibit unique chemical and physical properties that arise from the synergistic effects of the inorganic polyoxomolybdate core and the organic TPD units. nih.gov These properties make them attractive for a variety of applications, including catalysis, photocatalysis, energy storage, and electronics. nih.gov The development of synthetic methods for creating stable polyoxomolybdate-organic hybrids is crucial for advancing these applications. nih.gov
Research has shown that factors like pH and the choice of solvents can play a key role in determining the final architecture of polyoxomolybdate-based hybrid compounds. nih.gov By carefully controlling these reaction conditions, it is possible to synthesize a variety of structures with different metal-organic motifs and polyoxomolybdate anions. nih.gov
| Hybrid System Component | Function/Property | Potential Application |
| Polyoxomolybdate (POM) | Redox activity, structural diversity, catalytic sites. nih.gov | Catalysis, photocatalysis, energy storage. nih.gov |
| This compound (TPD) | Electron acceptor, structural building block. chemimpex.com | Organic electronics, novel material synthesis. chemimpex.com |
| POM-TPD Hybrid | Synergistic chemical and physical properties. nih.gov | Advanced materials with tailored functionalities. nih.gov |
Nanomaterials and Nanotechnology Applications
The unique properties of this compound make it a valuable component in the development of nanomaterials for various technological applications. chemimpex.com Its electron-accepting nature and ability to participate in the formation of complex structures are particularly noteworthy. chemimpex.com
While direct and extensive research on the use of TPD in sensors and drug delivery systems is still emerging, its inherent properties suggest significant potential. The development of nanomaterials is a key aspect of advancing these technologies. chemimpex.com Nanoparticles can be engineered to selectively target specific cells or tissues, which can enhance the effectiveness and reduce the side effects of therapeutic agents. nih.gov
The unique electronic properties of TPD could be harnessed in the creation of highly sensitive sensors. chemimpex.com Its structure can be modified to create materials with specific recognition capabilities for various analytes. chemimpex.com In drug delivery, TPD-derived nanoparticles could potentially be designed to encapsulate and release therapeutic agents in a controlled manner.
The synthesis of nanoparticles derived from or incorporating TPD is an area of active research. Various methods are employed for the synthesis of nanoparticles, broadly categorized as top-down and bottom-up approaches. mdpi.com The bottom-up approach, which involves the self-assembly of molecular components, is particularly relevant for creating TPD-derived nanoparticles with well-defined structures and properties.
Methods such as chemical reduction, microemulsion, and hydrothermal synthesis can be adapted for the creation of TPD-containing nanoparticles. nih.gov For example, the microemulsion method allows for the synthesis of core-shell nanoparticles, which could be used to protect a TPD core and add further functionality. nih.gov The choice of synthesis method will depend on the desired size, shape, and properties of the final nanoparticles.
| Nanoparticle Synthesis Method | Description | Relevance to TPD |
| Chemical Reduction | Reduction of metal ions to form nanoparticles. A TPD derivative could act as a stabilizing or capping agent. | Control over nanoparticle size and surface chemistry. |
| Microemulsion | Formation of nanoparticles within micro-sized droplets. Allows for the creation of core-shell structures. nih.gov | Encapsulation of TPD or formation of TPD-coated nanoparticles. nih.gov |
| Hydrothermal Synthesis | Crystal growth of nanoparticles under high temperature and pressure. nih.gov | Synthesis of crystalline TPD-based nanomaterials. nih.gov |
Catalysis
This compound and its derivatives have shown promise in the field of catalysis, particularly in facilitating various chemical transformations. chemimpex.com Its unique electronic structure and ability to participate in redox processes are key to its catalytic activity.
TPD can act as a catalyst in a variety of chemical reactions. chemimpex.com Its electron-accepting nature allows it to activate substrates and facilitate bond-forming or bond-breaking processes. The sulfur atoms in the TPD core can also play a role in coordinating to metal centers or substrates, further enhancing its catalytic activity.
The use of TPD in catalysis is particularly valuable in the context of green chemistry, where the goal is to develop more environmentally friendly chemical processes. chemimpex.com Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.com
TPD-based catalysts can contribute to these goals in several ways. For example, they may allow for reactions to be carried out under milder conditions, reducing energy consumption. They may also enable the use of more benign and renewable starting materials. The development of catalytic systems that are highly efficient and selective is a key focus of green chemistry, and TPD-based catalysts have the potential to make significant contributions in this area. mdpi.com
Future Directions and Emerging Research Areas
Exploration of Novel TPD-based π-Electron Frameworks for Enhanced Conductivity
A primary avenue of future research lies in using TPD as a foundational unit for constructing novel π-electron frameworks aimed at achieving high electrical conductivity. The inherent planar, conjugated system of the tetrathiapentalene (TTP) core is of significant interest for facilitating charge transport. ontosight.ai Scientists are exploring the synthesis of extended molecular systems and polymers where TPD-derived units are strategically integrated to create efficient pathways for electron movement.
One promising approach involves the chemical modification of the TPD core. By replacing the carbonyl (dione) groups with dithioles, researchers have synthesized derivatives like 2,5-bis(1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene (BDT-TTP). nih.gov These donor molecules have proven to be exceptionally effective in creating organic conductors and even superconductors. nih.govresearchgate.net Future work will likely focus on:
Substituent Effects: Introducing various functional groups to the TTP skeleton can alter the molecular packing in the solid state. Different substituents can change the intermolecular distances and orbital overlap, directly influencing the material's conductivity. researchgate.net
Polymerization: Developing polymers that incorporate the TPD or TTP backbone is a key goal. Such polymers could combine the excellent electronic properties of the TTP core with the processability of polymeric materials, making them suitable for large-area flexible electronics. rsc.orgmdpi.com Theoretical studies on polymers derived from thiophene (B33073) and other heterocycles show that increasing the number of conjugated units can effectively tune the electronic properties, such as the HOMO/LUMO energy levels and the band gap. mdpi.comdntb.gov.ua
Dimensionality: A significant challenge in organic conductors is overcoming their often one-dimensional nature, which can lead to electronic instabilities. The TTP framework has shown a remarkable ability to form two-dimensional conducting networks through strong intermolecular sulfur-sulfur interactions. nih.gov Future designs will aim to enhance these multi-dimensional interactions to create more robust metallic states.
The table below summarizes the room-temperature conductivity of several radical cation salts based on the BDT-TTP framework, illustrating the potential for achieving high conductivity.
| Cation Salt | Counter Anion | Conductivity (σrt) [S cm-1] |
| (BDT-TTP)₂SbF₆ | Hexafluoroantimonate | 260 |
| (BDT-TTP)₂AsF₆ | Hexafluoroarsenate | 30 |
| (BDT-TTP)₂PF₆ | Hexafluorophosphate | 23 |
| (BDT-TTP)₂TaF₆ | Hexafluorotantalate | 100 |
This data is compiled from published research on BDT-TTP derivatives, which are directly synthesized from the TPD core molecule. researchgate.net
Investigation of TPD in Self-Assembly and Supramolecular Chemistry
The ability of molecules to spontaneously organize into well-defined, functional structures is a cornerstone of nanotechnology and materials science. The investigation of TPD in the context of self-assembly and supramolecular chemistry is an emerging research frontier. The key to this potential lies in the non-covalent interactions that the TPD molecule can engage in. researchgate.netnih.gov
The planar geometry and the presence of multiple sulfur and oxygen atoms make TPD an ideal candidate for forming ordered assemblies through a variety of intermolecular forces, including:
π-π Stacking: The electron-rich π-system of the TPD core can lead to stacking interactions, where molecules align face-to-face, facilitating charge transport along the stacks.
Sulfur-Sulfur (S···S) Interactions: Short contacts between sulfur atoms on adjacent molecules are a defining feature of many organic conductors. researchgate.net These interactions can create a network for electron delocalization, transforming molecular crystals into conductive materials.
Hydrogen Bonding: While TPD itself does not have hydrogen bond donors, its carbonyl oxygen atoms can act as acceptors. Co-crystallization with hydrogen-bond-donating molecules could lead to the formation of complex, multi-component supramolecular architectures. researchgate.net
Future research will focus on controlling these interactions to guide the assembly of TPD molecules into specific nanostructures, such as wires, sheets, or porous networks. nih.gov Understanding how modifications to the molecular structure influence the crystal packing is crucial for designing materials with desired properties from the bottom up. mdpi.comed.ac.uk
Advanced Device Architectures Incorporating TPD
Beyond fundamental material properties, a significant future direction is the incorporation of TPD and its derivatives into advanced electronic device architectures. Its established potential as an organic semiconductor and electron-accepting capabilities make it suitable for a range of applications. chemimpex.commdpi.com
Emerging research areas include:
Organic Field-Effect Transistors (OFETs): TPD-based materials can serve as the active channel in OFETs, the fundamental switching elements in modern electronics. Research is aimed at improving charge carrier mobility and stability in these devices.
Organic Heterojunctions: A key architecture in organic electronics is the heterojunction, an interface between two different organic semiconductor materials (a donor and an acceptor). Given TPD's electron-accepting nature, it could be paired with electron-donating polymers to create efficient solar cells, photodetectors, or light-emitting diodes (OLEDs). chemimpex.com An organic heterojunction can facilitate charge separation in solar cells or charge recombination in OLEDs.
Chemical Sensors: The electronic properties of TPD-based materials can be sensitive to the surrounding chemical environment. Adsorption of specific analyte molecules can alter the conductivity of the material, providing a basis for highly sensitive chemical sensors. Devices based on organic heterojunctions have demonstrated the ability to detect amines at concentrations as low as 500 parts per trillion. rsc.org
Memory Devices: Organic phototransistors based on heterojunction structures have been shown to function as nonvolatile memory elements. wikipedia.org The charge-trapping ability of materials at the interface allows for the writing and erasing of information using light and electrical signals. TPD-based materials could be explored as the charge-trapping component in such next-generation memory devices.
Environmental and Sustainability Aspects of TPD Synthesis and Application
As with all chemical technologies, the environmental impact of producing and using TPD-based materials is a critical consideration. Future research will increasingly focus on aligning the synthesis and application of TPD with the principles of green chemistry. numberanalytics.com
Key areas of investigation include:
Greener Synthetic Routes: Traditional multi-step organic syntheses often rely on hazardous solvents and reagents, generating significant waste. ontosight.ai Researchers are exploring more sustainable methods for synthesizing TPD and other sulfur heterocycles. acs.orgtandfonline.com This includes the use of "green" solvents like water or ionic liquids, developing catalytic methods to improve efficiency, and utilizing elemental sulfur as a non-toxic starting material. mdpi.comnih.govresearchgate.netnih.govthieme-connect.com
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are central to green chemistry. Future work will aim to design synthetic pathways to TPD derivatives that minimize the formation of byproducts.
Catalytic Applications: TPD itself has been identified as a potential catalyst. chemimpex.com Its use in facilitating chemical reactions can reduce the need for more toxic or expensive metal-based catalysts, contributing to waste reduction and energy efficiency in other chemical processes.
Lifecycle and Degradability: The ultimate fate of TPD-based materials in electronic devices is another important consideration. Research into designing materials that are either recyclable or biodegradable after their useful life will be essential for the long-term sustainability of organic electronics.
By focusing on these emerging research areas, the scientific community aims to unlock the full potential of 1,3,4,6-tetrathiapentalene-2,5-dione, paving the way for high-performance, sustainable technologies.
Q & A
Q. What are the key considerations for synthesizing high-purity 1,3,4,6-Tetrathiapentalene-2,5-dione?
A reproducible synthesis protocol emphasizes avoiding hazardous reagents (e.g., mercury-based desulfurizing agents) and optimizing intermediates. Technical-grade intermediates (e.g., 80% purity for compound 7 ) may reduce yield but ensure high-purity final products (>98% via HPLC). Thermal analysis is critical to resolve discrepancies in reported melting points .
Q. What analytical methods validate the purity and structural integrity of this compound?
| Method | Key Metrics | Example Data |
|---|---|---|
| HPLC | Purity >98.0% | 98.000% (Batch A2405282) |
| ¹H/¹³C NMR | Structural confirmation | Matches expected spectra |
| Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and phase transitions . |
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE: EN 374-compliant gloves, dust respirators, and protective clothing to avoid dermal/ocular exposure .
- Spill Management: Avoid drainage contamination; use inert absorbents .
- Storage: Stable under ambient conditions but requires desiccated storage to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal data (e.g., melting points)?
Contradictions arise from impurities or polymorphic variations. Methodological steps:
Purification: Recrystallization or column chromatography to achieve >98% purity .
Thermal Analysis: Use TGA/DSC under controlled atmospheres to identify decomposition pathways and true melting points .
Reproducibility: Document heating rates and sample masses to standardize measurements .
Q. What experimental design frameworks optimize synthetic routes for this compound?
- Factorial Design: Vary parameters (e.g., reaction time, solvent ratios) to identify yield-purity trade-offs .
- Orthogonal Arrays: Test multiple variables efficiently (e.g., temperature, catalyst loading) .
- Response Surface Methodology (RSM): Model interactions between factors to predict optimal conditions .
Q. How can AI-driven simulations enhance material development using this compound?
- Virtual Screening: Predict co-crystal partners for conductivity enhancement via COMSOL Multiphysics or QSPR models .
- Reaction Optimization: Machine learning (ML) algorithms analyze historical synthesis data to recommend solvent/catalyst combinations .
- Autonomous Labs: AI adjusts reaction parameters in real-time based on in-situ spectroscopy .
Q. What methodologies assess the thermal stability of this compound in advanced materials?
- Isothermal Studies: Monitor decomposition kinetics at fixed temperatures (e.g., 150–250°C) .
- Dynamic TGA: Measure mass loss rates under programmed heating (e.g., 10°C/min in N₂) .
- Accelerated Aging: Expose samples to elevated temperatures/humidity to simulate long-term stability .
Q. How do theoretical frameworks guide experimental design for this compound?
- Hypothesis-Driven Workflows: Use quantum chemistry (e.g., DFT) to predict electronic properties, informing synthetic targets .
- Data-Model Integration: Compare experimental NMR/TGA data with computational predictions to refine reaction mechanisms .
- Comparative Analysis: Benchmark results against analogous dithiole-dione systems to identify structure-property trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
